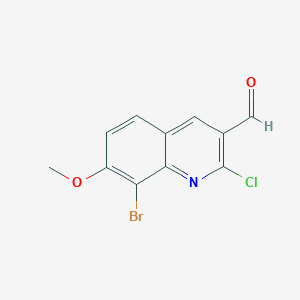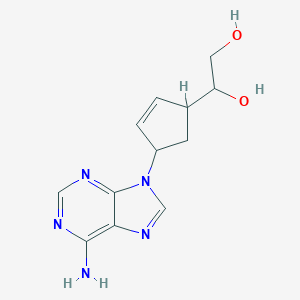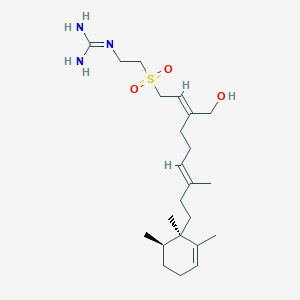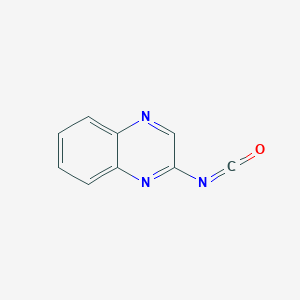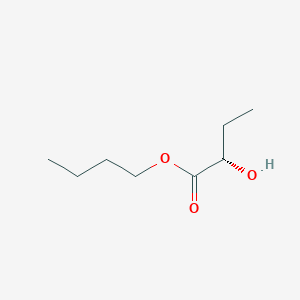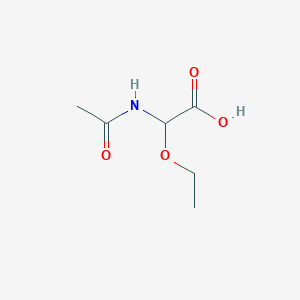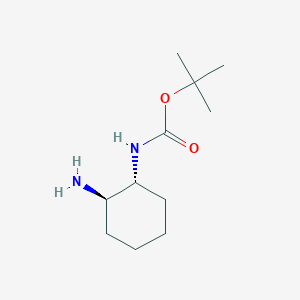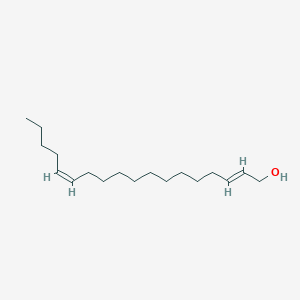
(2E,13Z)-2,13-Octadecadienol
Overview
Description
“(2E,13Z)-2,13-Octadecadienol” is a chemical compound . It is also known as “(E,Z)-2,13-Octadecadien-1-ol” and has the molecular formula C18H34O .
Synthesis Analysis
The synthesis of “(2E,13Z)-2,13-Octadecadienol” and its analogs has been described in a study . The geometric isomers of the 2,13- and 3,13-octadecadienals were synthesized by Dess-Martin oxidation of the corresponding alcohols with limited isomerization of the double bond at the 2- or 3-position .Molecular Structure Analysis
The molecular structure of “(2E,13Z)-2,13-Octadecadienol” consists of 18 carbon atoms, 34 hydrogen atoms, and 1 oxygen atom . The molecular weight is 266.462 Da .Physical And Chemical Properties Analysis
“(2E,13Z)-2,13-Octadecadienol” has a density of 0.9±0.1 g/cm3, a boiling point of 363.7±11.0 °C at 760 mmHg, and a flash point of 118.4±15.6 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 14 freely rotating bonds .Scientific Research Applications
Use in Pheromone Research
“(2E,13Z)-2,13-Octadecadienol” has been identified as a component of sex pheromones secreted by certain species of moths in the family Sesiidae . These moths have clear wings and a wasp-mimetic body. Although most of the clearwing moths are diurnal and possibly communicate with visual cues, the females produce a species-specific sex pheromone that attracts males .
Synthesis and Characterization
The compound has been synthesized by Dess-Martin oxidation of the corresponding alcohols with limited isomerization of the double bond at the 2- or 3-position . This synthesis process is crucial for establishing a reliable analytical method for determining the positions and configurations of the two double bonds in natural pheromone components .
Use in GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these aldehydes showed isomerization of (Z)-2-, (Z)-3-, and (E)-3-double bonds to an (E)-2-double bond, even with a cool on-column injection . This highlights the compound’s role in analytical chemistry.
Use in HPLC Analysis
High-Performance Liquid Chromatography (HPLC) analysis with an ODS column was accomplished without isomerization . The geometric isomers of each dienal eluted in the order ZZ → EZ → ZE → EE .
Use in LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) with atmospheric pressure chemical ionization showed a strong [M-1] - at m/z 443 for the derivatives . This indicates the compound’s importance in advanced analytical techniques.
Field Evaluation
Field evaluation of four synthetic geometric isomers of the 2,13-dienal revealed specific attraction to a lure with the (2E,13Z)-isomer as a main component . This suggests potential applications in pest control and ecological studies.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2E,13Z)-2,13-Octadecadienol, also known as (2E,13Z)-Octadecadien-1-ol, are certain species of insects, specifically clearwing moths (Synanthedon tipuliformis) and raspberry crown borers (Pennisetia marginata) . The compound acts as a sex pheromone, attracting these insects and inducing strong responses in male antennae .
Mode of Action
(2E,13Z)-2,13-Octadecadienol interacts with its targets by emitting a specific scent that is recognized by the antennae of the male insects . This scent triggers a strong response, attracting the insects towards the source of the pheromone .
Biochemical Pathways
It is known that the compound interacts with the olfactory receptors located on the antennae of the target insects . This interaction triggers a neural response, leading to changes in the insects’ behavior.
Pharmacokinetics
As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment, influencing the behavior of the target insects .
Result of Action
The primary result of the action of (2E,13Z)-2,13-Octadecadienol is the attraction of specific insects towards the source of the pheromone . This can lead to changes in the insects’ behavior, such as increased mating activity.
Action Environment
The efficacy and stability of (2E,13Z)-2,13-Octadecadienol can be influenced by various environmental factors. For instance, wind direction and speed can affect the distribution of the pheromone in the environment. Additionally, temperature and humidity may impact the volatility and stability of the compound .
properties
IUPAC Name |
(2E,13Z)-octadeca-2,13-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMGIOWVNOOBC-RAPDCGKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057577 | |
| Record name | (2E,13Z)-2,13-Octadecadienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,13Z)-2,13-Octadecadienol | |
CAS RN |
123551-47-3 | |
| Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,13Z)-2,13-Octadecadienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

